molecular formula C28H33NO4S B281172 N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide

N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide

Katalognummer: B281172
Molekulargewicht: 479.6 g/mol
InChI-Schlüssel: ZIOFMDYGMJYHRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide, also known as MTS-CHC, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases and has been shown to have a variety of applications in biochemistry and cell biology.

Wirkmechanismus

N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide is a reversible inhibitor of cysteine proteases. It works by binding to the active site of the enzyme, preventing it from cleaving its substrate. The inhibition is competitive, meaning that it competes with the substrate for binding to the active site.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce autophagy in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide in lab experiments is its potency as an inhibitor of cysteine proteases. It has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one limitation is that it is not specific to a single enzyme, meaning that it may inhibit the activity of multiple cysteine proteases simultaneously.

Zukünftige Richtungen

There are several potential future directions for research involving N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide. One area of interest is its potential as an anti-cancer agent. Studies have shown that it can induce autophagy in cancer cells, leading to their death. Further research is needed to determine its efficacy in vivo and its potential as a treatment for cancer. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Further research is needed to determine its efficacy in vivo and its potential as a treatment for these diseases. Finally, there is potential for the development of more specific inhibitors of cysteine proteases based on the structure of this compound. Further research is needed to determine the feasibility of this approach and the potential benefits it may offer.

Synthesemethoden

The synthesis of N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide involves the reaction of mesitylenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxylic acid. The resulting compound is then treated with thionyl chloride and a tertiary amine to form the final product.

Wissenschaftliche Forschungsanwendungen

N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide has been used extensively in scientific research as an inhibitor of cysteine proteases. It has been shown to be effective in inhibiting the activity of cathepsin B, cathepsin L, and other cysteine proteases. This has led to its use in a variety of applications, including studies of protein degradation, autophagy, and apoptosis.

Eigenschaften

Molekularformel

C28H33NO4S

Molekulargewicht

479.6 g/mol

IUPAC-Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,6-trimethylphenyl)sulfonylcyclohexanecarboxamide

InChI

InChI=1S/C28H33NO4S/c1-18-15-19(2)27(20(3)16-18)34(31,32)29(28(30)21-9-5-4-6-10-21)22-13-14-26-24(17-22)23-11-7-8-12-25(23)33-26/h13-17,21H,4-12H2,1-3H3

InChI-Schlüssel

ZIOFMDYGMJYHRS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5)C

Kanonische SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.